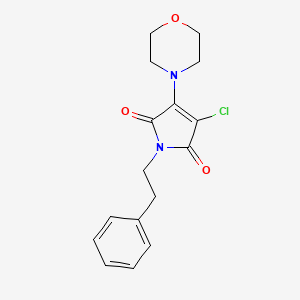

![molecular formula C20H18N4OS2 B5559824 2-(1-{[2-(2-thienyl)-1,3-thiazol-4-yl]carbonyl}-3-piperidinyl)-1H-benzimidazole](/img/structure/B5559824.png)

2-(1-{[2-(2-thienyl)-1,3-thiazol-4-yl]carbonyl}-3-piperidinyl)-1H-benzimidazole

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-(1-{[2-(2-thienyl)-1,3-thiazol-4-yl]carbonyl}-3-piperidinyl)-1H-benzimidazole is a synthetic compound with potential therapeutic applications in various fields of medicine. This compound is also known as TAK-659 and is a potent inhibitor of Bruton's tyrosine kinase (BTK), which is a key enzyme in the signaling pathway of B-cell receptor (BCR) activation.

科学的研究の応用

Antagonistic Activity on Neuropeptide Receptors

- A study by Zarrinmayeh et al. (1998) explored a series of novel benzimidazoles as selective neuropeptide Y Y1 receptor antagonists for potential anti-obesity drugs. The study focused on the synthesis and evaluation of these compounds, highlighting the importance of the piperidine ring and its orientation relative to the benzimidazole for affinity to the Y1 receptor (Zarrinmayeh et al., 1998).

Fluorescent Probes for DNA Detection

- Perin et al. (2011) synthesized novel benzimidazo[1,2-a]quinolines, with piperidine substitutions, using microwave-assisted synthesis. These compounds were investigated as potential fluorescent probes for DNA detection, showing enhanced fluorescence emission intensity in the presence of ct-DNA (Perin et al., 2011).

Anticancer Activity and Redox Chemistry

- Jovanović et al. (2019) studied the electrochemical behavior of benzimidazole derivatives with potential anticancer properties. The study provides insights into the redox chemistry of these compounds, which could be crucial in understanding their mechanism of action in cancer therapy (Jovanović et al., 2019).

Antibacterial Applications

- Yun He et al. (2003) reported on the synthesis of 2-piperidin-4-yl-benzimidazoles with broad-spectrum antibacterial activities. These compounds were effective against both Gram-positive and Gram-negative bacteria, representing a new class of potential antibacterial agents (Yun He et al., 2003).

Anti-inflammatory Evaluation

- Ganji and Agrawal (2020) synthesized benzimidazole-2-thione derivatives and evaluated their anti-inflammatory properties. This study focused on the synthesis of these compounds and their potential role in treating inflammation (Ganji & Agrawal, 2020).

Antimicrobial and Antifungal Agents

- Al-Omran et al. (2002) synthesized derivatives of benzimidazole with antimicrobial and antifungal activities. The study offers insights into the potential use of these compounds in treating various infections (Al-Omran et al., 2002).

特性

IUPAC Name |

[3-(1H-benzimidazol-2-yl)piperidin-1-yl]-(2-thiophen-2-yl-1,3-thiazol-4-yl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18N4OS2/c25-20(16-12-27-19(23-16)17-8-4-10-26-17)24-9-3-5-13(11-24)18-21-14-6-1-2-7-15(14)22-18/h1-2,4,6-8,10,12-13H,3,5,9,11H2,(H,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHAUMOAYFHPKPB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)C(=O)C2=CSC(=N2)C3=CC=CS3)C4=NC5=CC=CC=C5N4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18N4OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

394.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-hydroxy-2-[(3-phenylpropanoyl)amino]benzoic acid](/img/structure/B5559744.png)

![N-(5-chloro-2-methylphenyl)-2-[(3-cyclopropyl-4-oxo-3,4-dihydro-2-quinazolinyl)thio]acetamide](/img/structure/B5559745.png)

![ethyl 2-[(anilinocarbonyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B5559764.png)

![1-[(3-isobutyl-1-methyl-1H-pyrazol-5-yl)carbonyl]-4-(1-pyrrolidinylsulfonyl)piperazine](/img/structure/B5559768.png)

![4-{[3-(isobutyrylamino)benzoyl]amino}benzoic acid](/img/structure/B5559771.png)

![(3S)-1-{[3-(3-fluorophenyl)-1H-pyrazol-4-yl]methyl}-N,N-dimethylazepan-3-amine](/img/structure/B5559785.png)

![2-phenyltetrahydro-1H-[1,2,4]triazolo[1,2-a]pyridazine-1,3(2H)-dione](/img/structure/B5559788.png)

![2-[2-(1,3-benzodioxol-5-ylmethylene)hydrazino]-N-(2-fluorophenyl)-2-oxoacetamide](/img/structure/B5559796.png)

![6-{[4,6-bis(dimethylamino)-1,3,5-triazin-2-yl]oxy}-2-methyl-3(2H)-pyridazinone](/img/structure/B5559798.png)

![(4aR*,8aR*)-4-[(6-methoxy-3-methyl-1-benzofuran-2-yl)carbonyl]octahydro-2H-1,4-benzoxazine](/img/structure/B5559810.png)

![2-(3-phenylpropyl)-8-quinoxalin-2-yl-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5559828.png)